Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a piperazine ring, an acetyl group, and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the piperazine ring and the acetyl group. Common reagents used in these reactions include ethyl benzoate, piperazine, acetyl chloride, and methoxy-methylphenyl derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate
- Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-ethoxy-3-methylphenyl)carbonyl]amino}benzoate
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H29N3O5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H29N3O5/c1-5-32-24(30)18-9-10-21(27-13-11-26(12-14-27)17(3)28)20(15-18)25-23(29)19-8-6-7-16(2)22(19)31-4/h6-10,15H,5,11-14H2,1-4H3,(H,25,29) |
InChI Key |
GSLWKXMPAYQIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=CC(=C3OC)C |
Origin of Product |
United States |
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